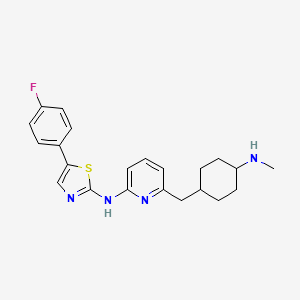

5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine

Description

Properties

Molecular Formula |

C22H25FN4S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-N-[6-[[4-(methylamino)cyclohexyl]methyl]pyridin-2-yl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C22H25FN4S/c1-24-18-11-5-15(6-12-18)13-19-3-2-4-21(26-19)27-22-25-14-20(28-22)16-7-9-17(23)10-8-16/h2-4,7-10,14-15,18,24H,5-6,11-13H2,1H3,(H,25,26,27) |

InChI Key |

VCCWPXGLOQOZNJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC(CC1)CC2=NC(=CC=C2)NC3=NC=C(S3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiazole intermediate.

Attachment of the Pyridinyl Group: This could be done through a nucleophilic substitution reaction.

Incorporation of the Methylamino Cyclohexyl Group: This step might involve reductive amination or other suitable amination techniques.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole core exhibits electrophilic substitution tendencies, particularly at the 2- and 5-positions. Substituents on the thiazole influence reactivity:

For instance, LDA-mediated alkylation with aldehydes generates hydroxyalkylthiazoles, as demonstrated in structurally similar compounds . The electron-withdrawing fluorine on the phenyl ring adjacent to the thiazole enhances electrophilic substitution at the 5-position.

4-Fluorophenyl Substitution

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions, though fluorine’s poor leaving-group nature limits reactivity. Alternative modifications include:

Fluorine’s electron-withdrawing effect activates the phenyl ring for directed metallation, enabling further functionalization .

Pyridin-2-ylamine Reactivity

The pyridin-2-ylamine group facilitates coordination with metals and undergoes substitution:

In CDK inhibitor synthesis, analogous pyridin-2-ylamines undergo Friedel-Crafts acylation and guanidine coupling to form pyrimidine derivatives .

Methylamino-Cyclohexylmethyl Modifications

The methylamino-cyclohexylmethyl group is susceptible to alkylation, acylation, and oxidation:

For example, tert-butyl carbamate protection of the methylamino group (via di-tert-butyl dicarbonate) is a common strategy to prevent side reactions during synthesis .

Comparative Reactivity of Structural Analogs

Analysis of structurally similar compounds highlights key trends:

Stability Under Synthetic Conditions

The compound remains stable under:

Decomposition occurs under strong alkaline conditions (pH > 10) or prolonged exposure to UV light .

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and synthesis routes of the target compound and its analogues:

Key Insights from Comparisons

Core Structure Impact: Thiazol-2-amine derivatives (e.g., target compound, ) are prioritized for kinase inhibition due to their planar structure and hydrogen-bonding capacity. In contrast, thiadiazoles () exhibit broader antimicrobial activities but lower kinase affinity.

Substituent Effects: Fluorophenyl groups (target compound, ) improve metabolic stability and electron-withdrawing effects, favoring target binding. Chloro-fluorobenzyl groups () may enhance halogen bonding but reduce solubility. Pyridinyl and pyrimidinyl moieties () contribute to π-π stacking in kinase active sites, while morpholino groups () increase solubility but may reduce membrane permeability.

Synthetic Complexity :

- The target compound’s cyclohexylmethyl group likely requires multi-step synthesis, including cyclohexane functionalization and reductive amination (similar to ). This contrasts with simpler analogues (e.g., ), which are synthesized via direct amination.

Biological Activity

The compound 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine , with CAS number 2125462-64-6 , is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. Its molecular formula is , and it has a molecular weight of 396.53 g/mol . This compound is characterized by the presence of a fluorophenyl group, a methylamino-cyclohexyl moiety, and a pyridine-thiazole linkage, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including compounds similar to this compound, exhibit significant anticancer activities. For instance, thiazole analogs have been shown to possess potent activity against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and adjacent aromatic rings can enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

The proposed mechanisms of action for thiazole derivatives include:

- Inhibition of Kinases : Many thiazole compounds act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation .

- Induction of Apoptosis : These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway .

- Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest at specific phases, leading to reduced proliferation rates in tumor cells .

Antimicrobial Activity

Thiazole compounds have also been investigated for their antimicrobial properties. In vitro studies demonstrate that they exhibit activity against a range of pathogens, including bacteria and fungi. The electron-withdrawing nature of the thiazole ring enhances the antimicrobial efficacy by increasing the compound's ability to penetrate microbial membranes .

Case Studies

- Antimalarial Activity : A systematic study on thiazole derivatives revealed that modifications in the N-aryl amide group linked to the thiazole ring significantly affect their antimalarial activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups at specific positions showed enhanced potency .

- Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their activity against Leishmania infantum. The results indicated promising leishmanicidal effects with low cytotoxicity in mammalian cell lines, suggesting potential for new therapeutic agents against leishmaniasis .

Data Table: Biological Activities of Thiazole Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 5-(4-Fluorophenyl)-N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)thiazol-2-amine?

- Answer : The compound can be synthesized via multi-step routes involving acylation of a thiazol-2-amine precursor (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with p-fluorobenzoyl chloride, followed by amination or substitution reactions. Key intermediates like the cyclohexylmethyl-pyridin-2-yl moiety are introduced through nucleophilic displacement or reductive amination . Optimizing reaction conditions (e.g., temperature, catalysts like triethylamine, and solvent polarity) improves yields. Purity is confirmed via HPLC and spectral characterization (¹H/¹³C NMR, HRMS) .

Q. How is the structural integrity of this compound validated during synthesis?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, intramolecular hydrogen bonds (N–H⋯N) and dihedral angles between aromatic systems (e.g., thiazole and pyridine rings) are analyzed to verify stereochemistry. SHELX programs are widely used for crystallographic refinement . Complementary techniques like FT-IR (for functional groups) and mass spectrometry (for molecular weight) are also employed .

Q. What analytical techniques are recommended for assessing purity and stability?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) is standard. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. Mass balance and degradation products are monitored via LC-MS .

Advanced Research Questions

Q. How can conflicting data on the compound’s kinase inhibition selectivity be resolved?

- Answer : Discrepancies in kinase assay results (e.g., CDK4 vs. CDK6 selectivity) may arise from assay conditions (ATP concentration, cell lines) or compound solubility. Orthogonal assays (e.g., biochemical kinase profiling, cellular proliferation assays) and structural docking studies (using CDK4/6 crystal structures) help validate target engagement. Adjusting substituents on the cyclohexylmethyl group can enhance selectivity, as seen in analogous CDK4/6 inhibitors .

Q. What strategies improve oral bioavailability while maintaining potency?

- Answer : Structural modifications to the pyridin-2-yl or cyclohexylmethyl groups (e.g., introducing hydrophilic substituents) enhance solubility without compromising binding affinity. Pharmacokinetic studies in rodent models assess parameters like logP, plasma half-life, and Cmax. Co-administration with cytochrome P450 inhibitors may reduce metabolic clearance .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

- Answer : SC-XRD reveals critical interactions (e.g., hydrogen bonds between the thiazole amine and kinase catalytic residues). Dihedral angles between the fluorophenyl and pyridin-2-yl groups influence conformational flexibility and binding. SAR-driven optimization, guided by these insights, has yielded derivatives with >100-fold selectivity for CDK4/6 over other kinases .

Q. What experimental approaches address low reproducibility in biological assays?

- Answer : Standardize assay protocols (e.g., cell passage number, serum-free conditions) and validate compound stability in assay buffers. Use of isotopic labeling (e.g., ¹⁸F for radiotracer studies) tracks compound integrity in real-time. Collaborative cross-validation across labs minimizes technical variability .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent, stoichiometry) for scalable synthesis .

- Crystallography : SHELXL refinement with high-resolution data (≤1.0 Å) ensures accurate electron density maps. Disorder modeling (e.g., for flexible cyclohexyl groups) improves structural reliability .

- Biological Testing : Combine in vitro kinase assays with in vivo xenograft models (e.g., MV4-11 leukemia) to correlate target inhibition with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.